4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol is an organic compound with the molecular formula C10H13FO It is a derivative of benzenemethanol, where the benzene ring is substituted with a fluorine atom and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol typically involves the reaction of 4-fluorobenzaldehyde with isopropylmagnesium chloride (Grignard reagent) followed by reduction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoroacetophenone or 4-fluorobenzoic acid.
Reduction: Production of 4-fluoro-alpha-methylbenzyl alcohol or 4-fluorotoluene.
Substitution: Generation of compounds like 4-methoxy-alpha-methyl-alpha-(1-methylethyl)benzenemethanol.
Scientific Research Applications
4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, influencing biochemical pathways. The isopropyl group may also contribute to its lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-alpha-methyl-alpha-(1-methylethyl)-3-(trifluoromethyl)benzenemethanol
- 4-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
28114-96-7 |
---|---|
Molecular Formula |
C11H15FO |
Molecular Weight |
182.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H15FO/c1-8(2)11(3,13)9-4-6-10(12)7-5-9/h4-8,13H,1-3H3 |
InChI Key |
QAHCKRABYRZGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.